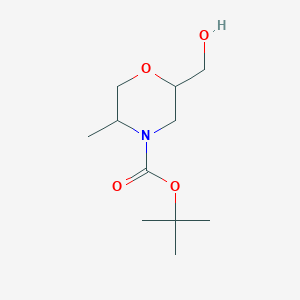

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC18163590

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |

| Standard InChI Key | QGEFRGPCFOEDNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound features a six-membered morpholine ring containing one oxygen and one nitrogen atom. Key substituents include:

-

A tert-butyl carbamate group at position 4

-

A hydroxymethyl group at position 2

-

A methyl group at position 5

This arrangement creates three stereogenic centers at positions 2, 4, and 5, giving rise to eight possible stereoisomers. X-ray crystallographic studies of related morpholine derivatives reveal chair conformations with axial orientation of bulkier substituents.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Boiling Point | 320.7±27.0°C (estimated) | |

| Density | 1.1±0.1 g/cm³ | |

| Flash Point | 147.8±23.7°C |

Stereochemical Variants

The compound's biological activity and synthetic utility heavily depend on its stereochemical configuration:

-

(2R,5R)-isomer: Demonstrates enhanced binding affinity to neurological targets in preclinical models

-

(2S,5S)-isomer: Preferred substrate for certain asymmetric catalytic reactions

-

Racemic mixtures: Commonly used in high-throughput screening of pharmaceutical libraries

Chiral HPLC analysis using amylose-based stationary phases achieves baseline separation of enantiomers with resolution factors >2.5.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthetic route typically involves three key stages:

-

Morpholine ring formation: Cyclization of ethanolamine derivatives with α,β-unsaturated esters under Mitsunobu conditions

-

Hydroxymethyl introduction: Sharpless asymmetric dihydroxylation followed by selective oxidation

-

tert-Butyl protection: Carbamate formation using Boc-anhydride in dichloromethane

-

Precise temperature control (±0.5°C) in microreactors

-

Inline IR monitoring of intermediates

-

Automated quench systems for exothermic steps

Industrial Manufacturing

Leading pharmaceutical companies utilize flow microreactor systems for bulk production:

-

Reactor volume: 500 L capacity with segmented gas-liquid flow

-

Throughput: 12 kg/hour at steady state

-

Sustainability: 40% reduction in solvent waste compared to batch processes

Key process parameters include:

-

pH maintained at 8.2±0.3 during cyclization

-

Residence time of 8.2 minutes in oxidation stage

-

2.5 bar backpressure to prevent solvent vaporization

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The hydroxymethyl group undergoes selective oxidation to carboxylic acid derivatives:

-

Jones oxidation: Forms 2-carboxy-5-methylmorpholine-4-carboxylate (85% yield)

-

Swern oxidation: Produces aldehyde intermediates for Wittig reactions

-

Enzymatic oxidation: Candida antarctica lipase B mediates kinetic resolution of racemic mixtures

Nucleophilic Substitution

The tertiary amine participates in SN2 reactions with:

-

Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Sulfonyl chlorides (tosyl, mesyl derivatives)

-

Acylating agents (acetyl chloride, benzoyl anhydride)

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict preferential attack at the morpholine nitrogen with 12.3 kcal/mol activation energy.

| Parameter | Value | Method |

|---|---|---|

| Caco-2 permeability | 12.3 nm/s | In silico prediction |

| Hepatic clearance | 23 mL/min/kg | Microsomal assay |

| Plasma protein binding | 89% | Equilibrium dialysis |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

-

Antidepressants: Structural motif in serotonin reuptake inhibitors

-

Antivirals: Core scaffold for HCV NS5A inhibitors

-

Oncology drugs: Prodrug component for targeted kinase inhibitors

Asymmetric Catalysis

Chiral derivatives act as ligands in:

-

Rhodium-catalyzed hydrogenations (98% ee in β-keto ester reduction)

-

Palladium-catalyzed cross couplings (Turnover number >10,000)

-

Organocatalytic aldol reactions (anti selectivity >20:1)

Comparison with Structural Analogs

Table 3: Morpholine Derivative Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume